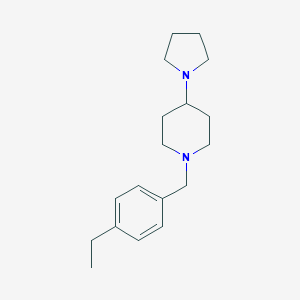
1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine, also known as EBP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine has been studied for its potential applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function. This compound has also been investigated for its potential use as an antidepressant and anxiolytic agent.
Wirkmechanismus
1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine acts as a selective dopamine transporter (DAT) inhibitor. It binds to the DAT protein and prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This mechanism is similar to that of cocaine and other psychostimulant drugs.
Biochemical and Physiological Effects:
This compound has been shown to increase extracellular dopamine levels in the brain, leading to enhanced dopamine signaling. This can result in improved cognitive function, motor control, and mood regulation. This compound has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine in lab experiments is its specificity for the DAT protein. This allows researchers to selectively manipulate dopamine signaling without affecting other neurotransmitter systems. However, one limitation is that this compound has a relatively short half-life and can be rapidly metabolized in vivo. This can make it difficult to maintain consistent levels of the compound in the brain.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine. One area of interest is the development of more potent and selective DAT inhibitors based on the structure of this compound. Another direction is the investigation of the long-term effects of this compound on dopamine signaling and neuronal function. Additionally, this compound could be studied in combination with other drugs to determine its potential as a therapeutic agent for various neurological disorders.
Synthesemethoden
The synthesis of 1-(4-Ethylbenzyl)-4-(1-pyrrolidinyl)piperidine involves the reaction of 4-ethylbenzyl chloride with 1-pyrrolidine to form 1-(4-ethylbenzyl)-1-pyrrolidin-4-yl chloride. This intermediate is then reacted with piperidine to yield this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
Molekularformel |
C18H28N2 |
|---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1-[(4-ethylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C18H28N2/c1-2-16-5-7-17(8-6-16)15-19-13-9-18(10-14-19)20-11-3-4-12-20/h5-8,18H,2-4,9-15H2,1H3 |
InChI-Schlüssel |
GPPSIDWCTTVRGC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC3 |
Kanonische SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)



![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)


![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)

